molecular formula C21H28N2O5S2 B6332667 (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) CAS No. 1025676-39-4

(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)

Cat. No.: B6332667
CAS No.: 1025676-39-4
M. Wt: 452.6 g/mol
InChI Key: OGBZOWJSRUVBQM-UHFFFAOYSA-N
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Description

(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) is a synthetic organic compound with notable sulfonyl functionalities. This compound is particularly intriguing due to its multifaceted applications in fields ranging from industrial chemistry to biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis typically involves the sequential sulfonylation reactions.

  • The initial step might include the reaction of 4-isopropylphenyl sulfonyl chloride with acetamidoxime under basic conditions.

  • Subsequently, the product undergoes a second sulfonylation with 4-tert-butylphenyl sulfonyl chloride.

Industrial Production Methods:
  • In industrial settings, the process is scaled up with optimization for yield and purity.

  • Use of continuous flow reactors for the sulfonylation steps can enhance efficiency and scalability.

  • Reaction monitoring and control systems ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitution.

  • Oxidation typically involves agents like hydrogen peroxide or peracids.

  • Reduction might use agents like lithium aluminum hydride.

Common Reagents and Conditions:
  • For oxidation, common reagents are hydrogen peroxide and peracids.

  • Reduction often utilizes lithium aluminum hydride in ether solutions.

  • Nucleophilic substitution requires strong nucleophiles like alkoxides or amines in aprotic solvents.

Major Products Formed:
  • Oxidation reactions typically yield sulfonic acids or sulfoxides.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions result in varied sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Employed as a building block for more complex synthetic routes.

  • Used in developing novel polymers and materials.

Biology:
  • Investigated for its potential as a biochemical probe.

  • Could play a role in modulating biological pathways due to its reactivity.

Medicine:
  • Potential therapeutic agent under investigation for various conditions.

  • Could be a lead compound in drug discovery efforts due to its structural features.

Industry:
  • Utilized in the synthesis of specialty chemicals.

  • May serve as an intermediate in the production of performance materials.

Mechanism of Action

The compound’s effects are primarily due to its sulfonyl groups, which can interact with biological molecules:

  • Sulfonyl groups can form strong bonds with enzyme active sites or receptor proteins.

  • They may modify the activity of enzymes, potentially inhibiting or activating them.

Comparison with Similar Compounds

  • Compared to other sulfonylated compounds, (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) stands out due to the dual sulfonyl groups attached to distinct phenyl moieties.

  • Similar compounds include:

    • 4-tert-Butylphenyl sulfone

    • 4-Isopropylphenyl sulfone

    • Each of these has distinct reactivity and application profiles.

Properties

IUPAC Name

[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBZOWJSRUVBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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